Superior Sustained Bactericidal Efficacy in Produce Sanitization vs. Sodium Hypochlorite
HOBr demonstrates significantly greater sustained bactericidal efficacy on fresh produce compared to sodium hypochlorite (NaOCl). While initial kill rates for NaOCl are higher, its efficacy rapidly diminishes due to instability. In a 10-day refrigerated storage study on lettuce, a combined treatment of 100 ppm NaOCl and 200 ppm HOBr achieved a 1.90 log CFU/g greater reduction in total aerobic bacteria compared to 100 ppm NaOCl alone, indicating the critical contribution of HOBr to long-term microbial control [1].
| Evidence Dimension | Log Reduction (Total Aerobic Bacteria) after 10 Days at 5°C |
|---|---|
| Target Compound Data | 2.56 log CFU/g reduction (100 ppm NaOCl + 200 ppm HOBr) |
| Comparator Or Baseline | 0.65 log CFU/g reduction (100 ppm NaOCl alone) |
| Quantified Difference | +1.91 log CFU/g additional reduction with HOBr inclusion |
| Conditions | Lettuce, 10 days storage at 5°C; 30-second wash treatment. |
Why This Matters
This demonstrates HOBr's value in extending shelf-life and ensuring microbial safety during distribution, where NaClO's activity is insufficient.
- [1] Park, H. N. (2009). Synergistic effect of hypobromous acid and sodium hypochlorite on bactericidal action in lettuce. Master's thesis, Ewha Womans University. Retrieved from https://dspace.ewha.ac.kr/handle/2015.oak/184603 View Source
